(2E)-3-(5-bromo-3-iodo-2-methoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(5-bromo-3-iodo-2-methoxyphenyl)prop-2-enoic acid: is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-bromo-3-iodo-2-methoxyphenyl)prop-2-enoic acid typically involves the following steps:
Bromination and Iodination: The starting material, 2-methoxyphenol, undergoes bromination and iodination to introduce the bromine and iodine atoms at the desired positions on the phenyl ring.
Formation of Propenoic Acid Moiety: The brominated and iodinated intermediate is then subjected to a reaction with acrolein or a similar compound to form the propenoic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and iodination reactions, followed by the formation of the propenoic acid moiety under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving halogenated phenylpropanoids.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-3-iodo-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms may enhance its binding affinity to these targets, leading to various biological effects. The propenoic acid moiety can participate in conjugation reactions, further influencing its activity.
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: This compound shares the bromine and iodine substitution pattern but lacks the propenoic acid moiety.
3-Bromo-5-iodoanisole: Similar in structure but lacks the propenoic acid moiety and has a methoxy group instead.
Uniqueness:
Presence of Propenoic Acid Moiety:
Dual Halogenation: The presence of both bromine and iodine atoms on the phenyl ring enhances its chemical versatility and potential for various reactions.
Properties
Molecular Formula |
C10H8BrIO3 |
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Molecular Weight |
382.98 g/mol |
IUPAC Name |
(E)-3-(5-bromo-3-iodo-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8BrIO3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
CJSRFFLBONOPGP-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)Br)/C=C/C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)C=CC(=O)O |
Origin of Product |
United States |
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